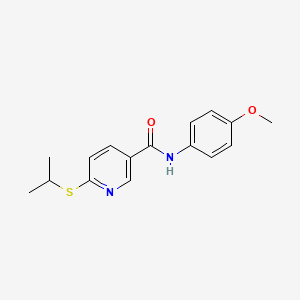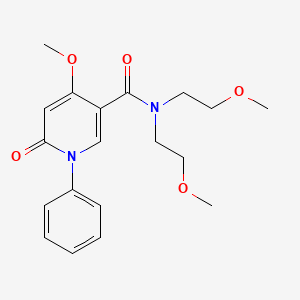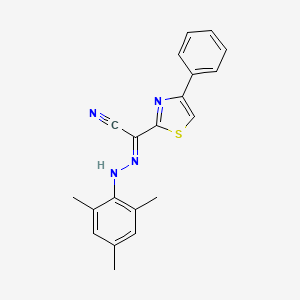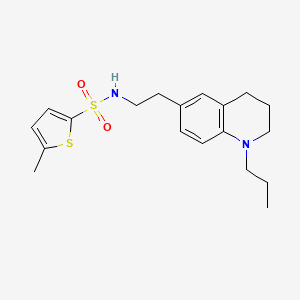
5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H26N2O2S2 and its molecular weight is 378.55. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Vasodilatory Activity
Research on aromatic sulfonamides, which are structurally related to 5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide, has shown potential in vasodilatory activity. For instance, N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives demonstrated significant vasodilatory action, evaluated through increases in arterial blood flow in dogs. These compounds were synthesized from 5-isoquinolinesulfonic acid and showed comparable potency to diltiazem, a cardiovascular drug. The structure-activity relationship indicated that certain alkylations of the nonaromatic nitrogens in the compound could enhance the vasodilatory effects, though bulky or long alkyl groups reduced potency (Morikawa, Sone, & Asano, 1989).
Role in Cancer, Hepatitis C, and CNS Disorders
The tetrahydroisoquinoline scaffold, a component of this chemical compound, is significant in the development of treatments for various diseases. It has been a key structural element in agents for cancer, hepatitis C, central nervous system (CNS) disorders, and psychosis. This highlights the compound's potential application in developing therapeutic agents for these conditions (Bunce, Cain, & Cooper, 2012).
Inhibition of Phenylethanolamine N-Methyltransferase
Studies have indicated the efficacy of 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides, related to 5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide, in inhibiting phenylethanolamine N-methyltransferase (PNMT). This enzyme is involved in epinephrine biosynthesis, suggesting the compound's potential role in influencing neurotransmitter pathways (Blank, Krog, Weiner, & Pendleton, 1980).
Ocular Hypotensive Activity
Related sulfonamide compounds have been studied for their ocular hypotensive activity, particularly in the context of glaucoma treatment. Variations in the 5-substituents of these compounds were optimized to enhance inhibitory potency against carbonic anhydrase, an enzyme relevant in ocular pressure regulation. This suggests potential research applications of the compound in eye health and disease (Prugh et al., 1991).
Role in Enzyme Inhibition and Cellular Function
Isoquinoline sulfonamides, closely related to this compound, have been shown to inhibit protein kinase enzymes, affecting cellular functions such as cytotoxic T lymphocyte-mediated lysis and cellular proliferation. This underlines the compound's potential utility in immunological research and therapy (Juszczak & Russell, 1989).
Eigenschaften
IUPAC Name |
5-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S2/c1-3-12-21-13-4-5-17-14-16(7-8-18(17)21)10-11-20-25(22,23)19-9-6-15(2)24-19/h6-9,14,20H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYSBKXPLSEMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


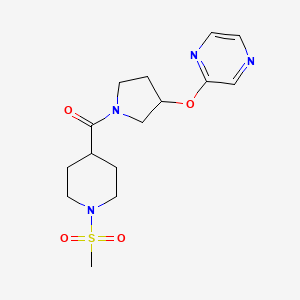

![(4As,8aS)-6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-4,4a,5,7,8,8a-hexahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one](/img/structure/B2561662.png)
![N-[1-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B2561663.png)
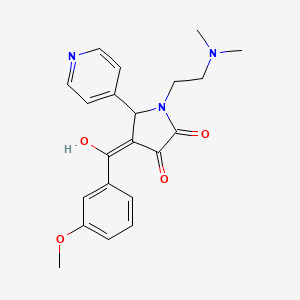
![[tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester](/img/structure/B2561670.png)
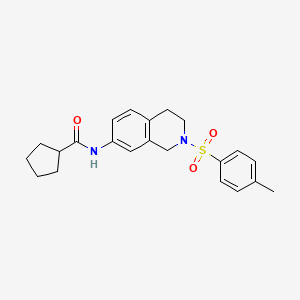
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2561673.png)
![5-{3-[(4-Ethylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2561674.png)
